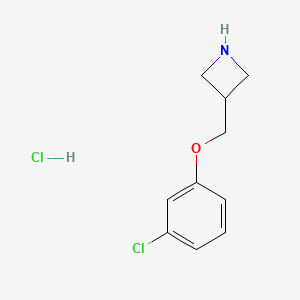
tert-Butyl-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamat
Übersicht
Beschreibung
Tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C16H25BN2O4 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Entwicklung
Diese Verbindung dient als entscheidende Zwischenstufe bei der Synthese neuer Pharmazeutika. Ihre Boronsäureestergruppe ist besonders nützlich in Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, die bei der Konstruktion komplexer Moleküle für potenzielle Medikamente eine wichtige Rolle spielt .
Baustein der organischen Synthese
Aufgrund ihrer Stabilität und Reaktivität ist sie ein wertvoller Baustein in der organischen Synthese. Sie kann verwendet werden, um eine Pyridin-Einheit in größere Moleküle einzuführen, was eine gängige Struktur in vielen biologisch aktiven Verbindungen ist .
Materialwissenschaften
In den Materialwissenschaften kann diese Verbindung verwendet werden, um Oberflächen zu modifizieren oder neue Materialien mit bestimmten Eigenschaften zu erzeugen, wie z. B. erhöhte Leitfähigkeit oder Fluoreszenz .
Katalyse
Die Boronsäureestergruppe kann als Katalysator in verschiedenen chemischen Reaktionen fungieren, einschließlich solcher, die Teil synthetischer Wege zur Herstellung komplexer organischer Moleküle sind .
Biologische Studien
Sie kann in biologischen Studien verwendet werden, um die Rolle von Pyridinderivaten in biologischen Systemen zu untersuchen, was möglicherweise zur Entdeckung neuer biologischer Pfade oder Medikamentenziele führt .
Chemische Sensoren
Die Pyridingruppe in der Verbindung kann zur Entwicklung chemischer Sensoren verwendet werden. Diese Sensoren können das Vorhandensein verschiedener Substanzen anhand der selektiven Bindungseigenschaften von Pyridin nachweisen .
Polymerchemie
In der Polymerchemie kann diese Verbindung verwendet werden, um Boronsäureesterfunktionalitäten in Polymere einzuführen, die dann weiter umgesetzt werden können, um neuartige Polymerstrukturen zu erzeugen .
Landwirtschaftliche Chemie
Schließlich könnten in der landwirtschaftlichen Chemie Derivate dieser Verbindung auf ihre potenzielle Verwendung bei der Entwicklung neuer Pestizide oder Herbizide untersucht werden, da Pyridinderivate biologisch aktiv sind .
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-8-9-18-10-11(12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZJOOZMLHQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674783 | |
| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-02-5 | |
| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


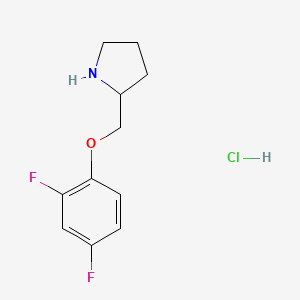
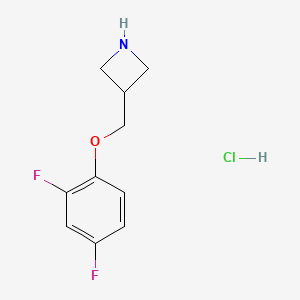
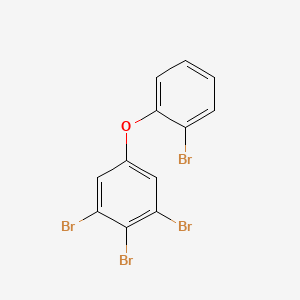
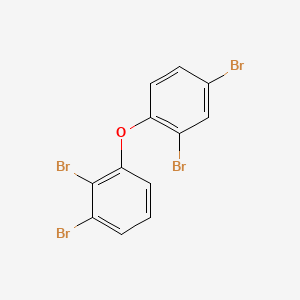


![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)
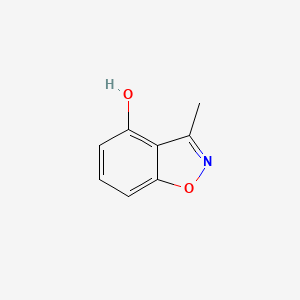
![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)

